(+)-Bis[(R)-1-phenylethyl]amine
Overview
Description
(+)-Bis[(R)-1-phenylethyl]amine is a useful research compound. Its molecular formula is C16H19N and its molecular weight is 225.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Asymmetric Synthesis
The asymmetric synthesis of bis(α-methylbenzyl)amines, specifically (1R,1′R)- and (1S,1′S)-bis(1-arylethyl)-amines, is a key application of (+)-Bis[(R)-1-phenylethyl]amine. This synthesis involves diastereoselective reactions with chiral imines and oxazolidines, showcasing the compound's utility in creating specific chiral structures (Higashiyama et al., 1995).
Microwave-Assisted Synthesis
Microwave (MW) irradiation has been used for the condensation reaction between acetophenone and α-phenylethylamine to prepare (R,R)-bis[α-phenylethyl]amine. This process significantly reduces reaction times compared to conventional heating methods. The compound serves as a secondary amine in several reactions leading to the formation of various amides and amino acids (Guzmán-Mejía et al., 2007).
Phosphoramidite Ligand Synthesis
(R)-2,2'-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE and its derivatives have been synthesized using this compound. These compounds are important in asymmetric catalysis, demonstrating the role of this compound in the synthesis of complex organic molecules (Smith et al., 2008).
Chiral Auxiliary in Asymmetric Synthesis
The compound is used as a chiral auxiliary in the asymmetric synthesis of β-amino acids, a process vital for creating biologically relevant α-substituted-β-amino acids. This showcases its utility in facilitating complex organic syntheses (Guzmán-Mejía et al., 2007).
Photophysical Property Studies
Research on the photophysical properties of various donor- and acceptor-substituted compounds includes studies involving this compound. These studies help in understanding the electronic and optical properties of complex organic compounds (An et al., 2009).
Biomedical Applications
Poly(amido-amine)s (PAAs), which are synthetic tert-amino polymers, have been produced using primary or secondary aliphatic amines like this compound. These compounds have significant applications in various biomedical fields, including drug delivery and tissue engineering (Ferruti et al., 2002).
Crystal Structure Studies
Studies on the crystal structures of compounds like bis[(R)-(+)-1-phenylethylammonium] salts have utilized this compound. These studies provide insights into the molecular structure and properties of complex organic compounds (Nassimbeni & Su, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Rechargeable lithium batteries and beyond represent the future directions in this field . Transformational changes in battery technologies are critically needed to enable the effective use of renewable energy sources such as solar and wind . Batteries must store more energy per unit volume and weight, and they must be capable of undergoing many thousands of charge-discharge cycles .
Properties
IUPAC Name |
(1R)-1-phenyl-N-[(1R)-1-phenylethyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14,17H,1-2H3/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLACVVNHYIYJN-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@H](C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310198 | |
Record name | Bis[(R)-1-phenylethyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501310198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23294-41-9 | |
Record name | Bis[(R)-1-phenylethyl]amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23294-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(alpha-methylbenzyl)amine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023294419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis[(R)-1-phenylethyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501310198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIS(.ALPHA.-METHYLBENZYL)AMINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72S7Q417U4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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